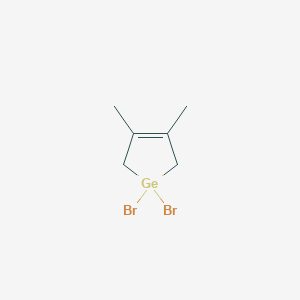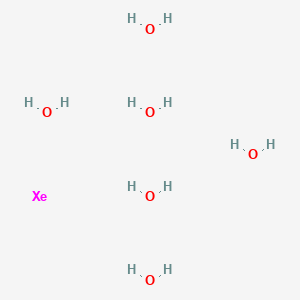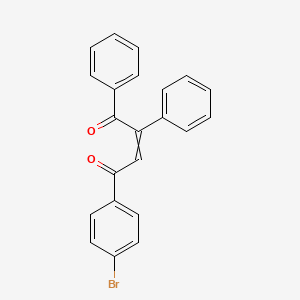![molecular formula C23H17F2NO3 B14650953 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 50499-52-0](/img/structure/B14650953.png)
2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the bis(4-fluorophenyl)methoxyethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require specific temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione include other isoindole derivatives such as:
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold and have similar chemical reactivity and biological activities.
Indole derivatives: Compounds containing the indole nucleus, which is structurally related to isoindole, also exhibit diverse biological activities and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique bis(4-fluorophenyl)methoxyethyl substituent
Properties
CAS No. |
50499-52-0 |
|---|---|
Molecular Formula |
C23H17F2NO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[2-[bis(4-fluorophenyl)methoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H17F2NO3/c24-17-9-5-15(6-10-17)21(16-7-11-18(25)12-8-16)29-14-13-26-22(27)19-3-1-2-4-20(19)23(26)28/h1-12,21H,13-14H2 |
InChI Key |
GNCZQCDZYIDIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


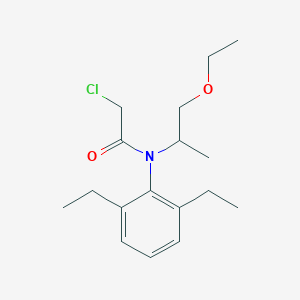
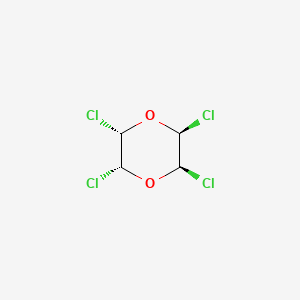

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

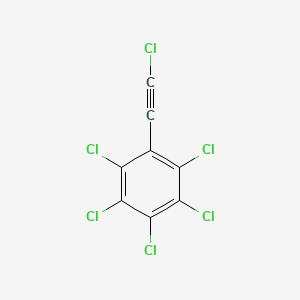
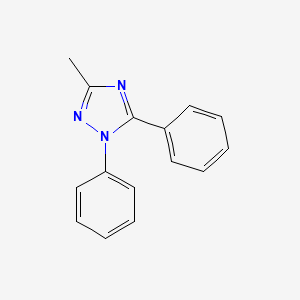
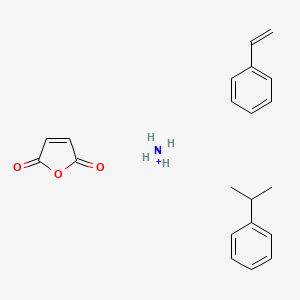
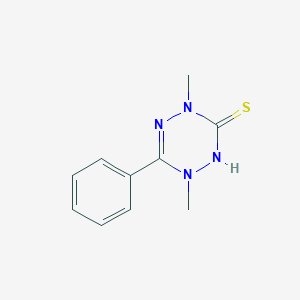
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
